molecular formula C14H20N2O3 B5285414 Ethyl 4-(butan-2-ylcarbamoylamino)benzoate

Ethyl 4-(butan-2-ylcarbamoylamino)benzoate

Cat. No.: B5285414
M. Wt: 264.32 g/mol
InChI Key: KRQOSXAMWIFODU-UHFFFAOYSA-N
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Description

Ethyl 4-(butan-2-ylcarbamoylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(butan-2-ylcarbamoylamino)benzoate typically involves the esterification of 4-(butan-2-ylcarbamoylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(butan-2-ylcarbamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of 4-(butan-2-ylcarbamoylamino)benzoic acid.

    Reduction: Formation of 4-(butan-2-ylcarbamoylamino)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-(butan-2-ylcarbamoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(butan-2-ylcarbamoylamino)benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, the compound is believed to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 4-(butan-2-ylcarbamoylamino)benzoate can be compared to other similar compounds, such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).

    Ethyl 4-(dimethylamino)benzoate: Used in the synthesis of various pharmaceuticals.

    Ethyl benzoate: Commonly used as a flavoring agent and in the synthesis of other organic compounds.

The uniqueness of this compound lies in its specific structural modifications, which may confer unique biological activities and applications compared to its analogs.

Properties

IUPAC Name

ethyl 4-(butan-2-ylcarbamoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-10(3)15-14(18)16-12-8-6-11(7-9-12)13(17)19-5-2/h6-10H,4-5H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQOSXAMWIFODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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